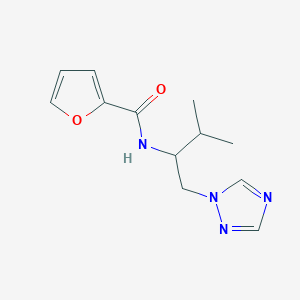
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H16N4O2 and its molecular weight is 248.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide, a compound featuring a triazole ring and a furan moiety, has garnered attention due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 181.22 g/mol |
| CAS Number | 64922-02-7 |
| LogP | 0.503 |
The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, enhancing its interaction with various biological targets .
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, triazole derivatives have shown to inhibit the proliferation of cancer cells by inducing apoptosis. In vitro studies indicated that these compounds could effectively inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis, with IC₅₀ values ranging from 1.95 to 4.24 μM .
In a comparative analysis, this compound exhibited comparable cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting its potential as an anticancer agent.
Antimicrobial Potential
The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that triazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and function .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially enhancing the efficacy of co-administered drugs.
- Cell Signaling Modulation : The compound can modulate key signaling pathways involved in cell proliferation and apoptosis, leading to cell cycle arrest and programmed cell death in cancer cells .
- Antimicrobial Mechanisms : By interfering with bacterial metabolic processes, it enhances the efficacy of existing antibiotics and provides a therapeutic avenue against resistant strains .
Study 1: Anticancer Efficacy
A study evaluating the efficacy of various triazole derivatives found that this compound exhibited an IC₅₀ value of approximately 0.65 μM against MCF-7 cells. Flow cytometry analysis revealed that this compound induced apoptosis through caspase activation pathways .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against E. coli and S. aureus. Results showed significant inhibition zones compared to standard antibiotics like ampicillin, indicating its potential as an alternative treatment for bacterial infections .
特性
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-9(2)10(6-16-8-13-7-14-16)15-12(17)11-4-3-5-18-11/h3-5,7-10H,6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVJTIREXFIYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














